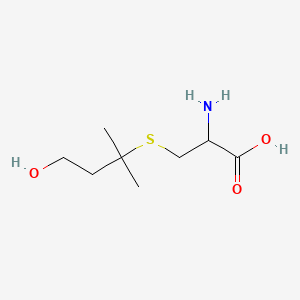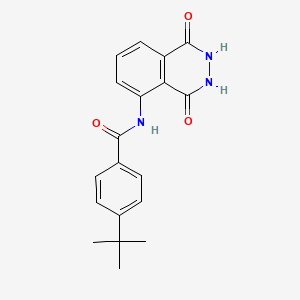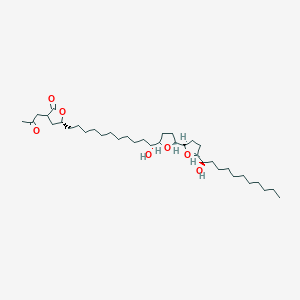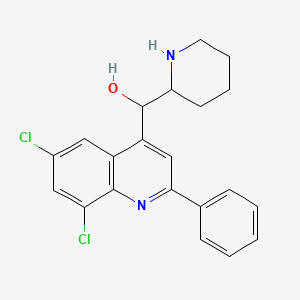
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with phenyl and piperidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of phenyl and piperidinyl groups. Common reagents used in these reactions include chlorinating agents, phenylboronic acid, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the substituent groups, leading to a variety of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds.
Scientific Research Applications
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its therapeutic potential, including its ability to interact with biological targets and pathways.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a therapeutic compound.
Comparison with Similar Compounds
Similar Compounds
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.
Quinine: Another antimalarial compound, quinine features a quinoline core with distinct substituent groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s combination of phenyl and piperidinyl groups distinguishes it from other quinoline derivatives, potentially leading to novel applications and effects.
Properties
Molecular Formula |
C21H20Cl2N2O |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
(6,8-dichloro-2-phenylquinolin-4-yl)-piperidin-2-ylmethanol |
InChI |
InChI=1S/C21H20Cl2N2O/c22-14-10-15-16(21(26)18-8-4-5-9-24-18)12-19(13-6-2-1-3-7-13)25-20(15)17(23)11-14/h1-3,6-7,10-12,18,21,24,26H,4-5,8-9H2 |
InChI Key |
ALUZCFMOHFZLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC=CC=C4)O |
Synonyms |
6,8-dichloro-2-phenyl-alpha-2-piperidyl-4-quinolinemethanol SN 10275 WR 7930 WR 7930, monohydrochloride WR-7930 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


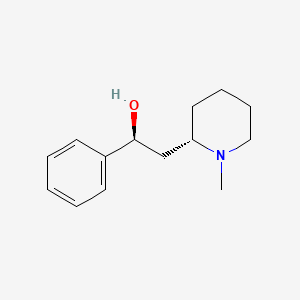

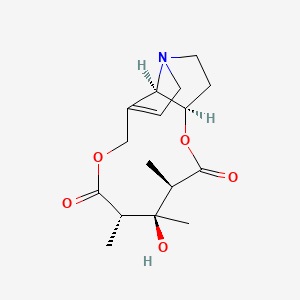

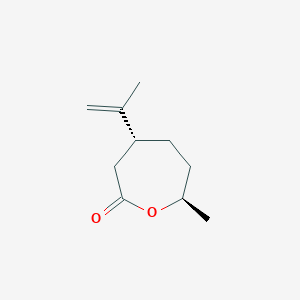
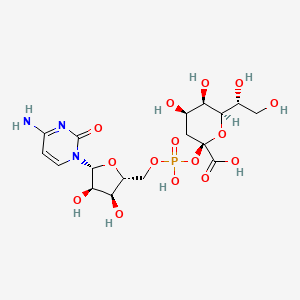
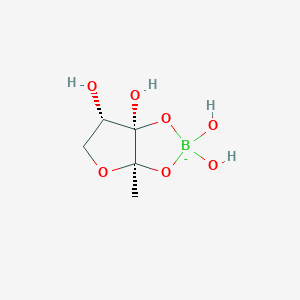
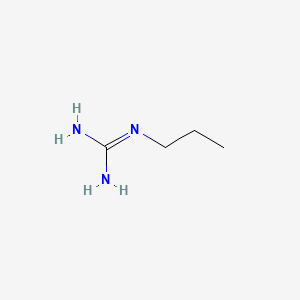

![7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one](/img/structure/B1199442.png)
